N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)18-14(21)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDNRWUTWJZXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-chlorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with phenylacetic acid or its derivatives under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide against various pathogens.
- Case Study Findings :
- A study conducted in 2024 evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria.
- Results :
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The anticancer properties of this compound have also been investigated extensively.
- Case Study Findings :
- A study in 2023 assessed the cytotoxic effects on human breast cancer cells (MCF-7).
- Results :
- The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored through molecular docking studies.
- Case Study Findings :
- A study conducted in 2025 used LPS-stimulated macrophages to evaluate anti-inflammatory properties.
- Results :
- Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to control groups.
| Inflammatory Marker | Reduction (%) |
|---|---|
| TNF-alpha | ~50 |
| IL-6 | ~50 |
Mechanism of Action
The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the thiadiazole ring : Chlorophenyl, benzylthio, alkylthio, or benzimidazole-thio groups.
- Acetamide modifications: Substituted phenyl, phenoxy, or heterocyclic moieties.
Table 1: Comparative Physicochemical Data
Key Observations :
- The target compound’s 2-chlorophenyl substitution results in a higher melting point (208°C) compared to alkylthio or phenoxy analogs (e.g., 5g: 168–170°C), likely due to enhanced π-π stacking and dipole interactions .
- Benzimidazole-thio derivatives (e.g., 4e) exhibit even higher melting points (217–219°C), suggesting stronger intermolecular hydrogen bonding from the benzimidazole NH group .
Table 2: Cytotoxicity and Enzyme Inhibition Data
Key Observations :
- Substituent Position Matters : Ortho-substituted chlorine (as in 3d) improves cytotoxicity compared to para-substituted analogs, likely due to optimized steric interactions with biological targets .
Biological Activity
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 312943-45-6 |
| Molecular Formula | C13H14ClN3OS |
| Molecular Weight | 295.79 g/mol |
| IUPAC Name | N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
| InChI Key | IYNPACVOGBOHOE-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting a hydrazine derivative with carbon disulfide under basic conditions.
- Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction is performed using a chlorophenyl halide.
- Attachment of the Acetamide Group : The acetamide group is introduced through an amide bond formation reaction using an acid chloride or anhydride in the presence of a base.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can inhibit the activity of enzymes involved in critical cellular processes such as cell division and apoptosis. For instance, studies indicate that it may induce apoptosis in cancer cells by modulating the expression levels of proteins such as Bax and Bcl-2, thereby influencing the intrinsic apoptotic pathway .
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Cytotoxicity Assays : The compound's cytotoxic effects were evaluated against several human cancer cell lines including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). Notably, it demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .
- Mechanistic Studies : Research has shown that treatment with this compound leads to upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors in treated cancer cells. For example, one study reported that a related thiadiazole derivative induced apoptosis in A431 cells through activation of caspases and alteration in the Bax/Bcl-2 ratio .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been explored for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several studies have highlighted the biological potential of thiadiazole derivatives similar to this compound:
- Study on Apoptosis Induction : A study focused on a related compound demonstrated that it inhibited VEGFR-2 phosphorylation in A431 cells while promoting apoptosis through Western blot analysis .
- Cytotoxicity Against Breast Cancer Cells : Another research indicated that certain derivatives displayed potent cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 3.77 µg/mL to 24.79 µg/mL depending on structural modifications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of thiosemicarbazides with POCl₃ under reflux (90°C), followed by pH adjustment (8–9) to precipitate the product . Alternative routes use hydrazides and acid chlorides in solvents like DMF, with temperature control (reflux) and catalysts (triethylamine) to optimize yield. Solvent choice (e.g., toluene/water mixtures) and reaction time (5–7 hours) are critical for minimizing side products .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirming substitution patterns . Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks), while melting point analysis and TLC (hexane:ethyl acetate, 9:1) assess purity .
Q. What preliminary biological activities have been reported for thiadiazole-acetamide derivatives?
- Methodological Answer : In vitro screening against bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7) is standard. Derivatives show IC₅₀ values in the µM range, linked to thiadiazole’s ability to inhibit enzymes like cyclooxygenase-2 (COX-2) . Bioassays require solubility optimization in DMSO or PBS .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability. Reproducibility checks under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are advised. Molecular docking studies (using AutoDock Vina) can validate target interactions, such as binding to COX-2’s active site .
Q. What strategies optimize the compound’s synthetic yield when scaling from milligram to gram quantities?
- Methodological Answer : Scaling requires solvent volume adjustments (e.g., 20 mL/g substrate) and controlled addition of reagents (e.g., dropwise chloroacetyl chloride to avoid exothermic side reactions) . Continuous TLC monitoring and recrystallization (ethanol/DMSO mixtures) improve purity. Process Analytical Technology (PAT) tools, like in-situ IR, track reaction progression .
Q. How do substituents (e.g., 2-chlorophenyl vs. 4-fluorophenyl) influence biological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, increasing interactions with nucleophilic residues in target proteins. Comparative SAR studies show 2-chlorophenyl derivatives exhibit 20–30% higher COX-2 inhibition than 4-fluorophenyl analogs, attributed to improved hydrophobic binding .
Q. What challenges arise in interpreting NMR spectra of thiadiazole-acetamide derivatives?
- Methodological Answer : Signal overlap from aromatic protons (e.g., 2-chlorophenyl and phenyl rings) complicates integration. High-resolution NMR (600 MHz) and 2D techniques (COSY, HSQC) resolve ambiguities. Deuterated DMSO is preferred for solubility and minimizing exchange broadening .
Q. How can molecular docking guide the design of more potent analogs?
- Methodological Answer : Docking (e.g., with Glide or GOLD) identifies key interactions, such as hydrogen bonds between the acetamide carbonyl and Arg120 in COX-2. Modifications to the thiadiazole’s C5 position (e.g., bulkier substituents) improve binding scores by filling hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
